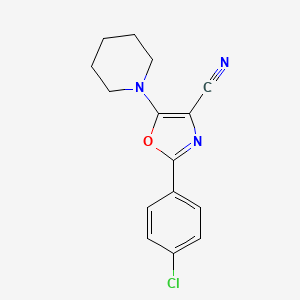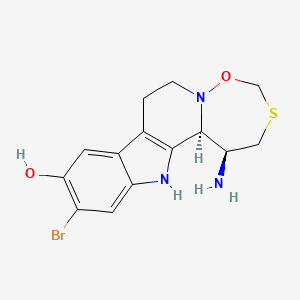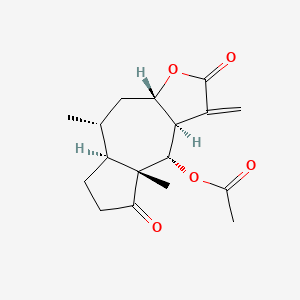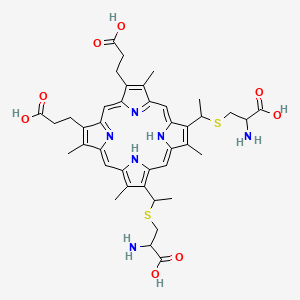
2-(4-Chlorophenyl)-5-(1-piperidinyl)-4-oxazolecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-5-(1-piperidinyl)-4-oxazolecarbonitrile is a member of 1,3-oxazoles.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antifungal Activity
Compounds similar to 2-(4-Chlorophenyl)-5-(1-piperidinyl)-4-oxazolecarbonitrile have been synthesized and evaluated for their antifungal activities. For example, a study synthesized amino-4-(4-chlorophenyl)-7-hydrazino-8H-pyrazolo(4,3-e)(1,2,4)triazolo(1,5-a)pyridine-5-carbonitrile and related compounds, which were screened for antifungal activity (Ibrahim et al., 2008).
Dopamine Receptor Ligands
Research indicates the potential of related compounds as ligands for human dopamine receptors. A study identified 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole as a ligand with moderate affinity for human dopamine D4 receptors, suggesting the importance of the 4-chlorophenyl and 4-substituted piperidine groups in the molecule (Rowley et al., 1997).
Drug Candidates for Type II Diabetes
Compounds containing the 4-chlorophenyl and piperidinyl groups have been synthesized and evaluated for their potential as drug candidates for type II diabetes. A study synthesized S-substituted derivatives of 1,2,4-triazol-3-thiol, including 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl} -4-phenyl-4H -1,2,4-triazol3-thiol, and found them to be potent inhibitors of the α-glucosidase enzyme, suggesting potential use in type II diabetes treatment (Aziz ur-Rehman et al., 2018).
Synthesis of Fused Heterobicyclic Systems
Another study focused on synthesizing fused heterobicyclic systems containing 1,2,4-triazolo/1,2,4-triazinopyridinone moieties, starting from compounds similar to the given chemical. These compounds were evaluated for their antimicrobial activity, suggesting their potential application in developing new antimicrobial agents (Abdel-Monem, 2004).
Antimicrobial Activities
A study on the synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives, including compounds with the 4-chlorophenyl group, indicated potential antimicrobial applications. The synthesized compounds were screened for their effectiveness against various microorganisms (Bektaş et al., 2007).
EGFR Inhibitors in Cancer Treatment
Derivatives of benzimidazole, including those with the 4-chlorophenyl group, were studied for their potential as EGFR inhibitors in cancer treatment. The study involved molecular docking and density functional theory analyses to investigate the anti-cancer properties of these compounds (Karayel, 2021).
Spectroscopic and Structural Analyses
Research on spectroscopic and structural analyses of compounds similar to the given chemical, like 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile, has been conducted. These studies provide insights into the molecular structure and properties of such compounds, which can be relevant for their application in various fields of research (Wazzan et al., 2016).
Eigenschaften
Produktname |
2-(4-Chlorophenyl)-5-(1-piperidinyl)-4-oxazolecarbonitrile |
|---|---|
Molekularformel |
C15H14ClN3O |
Molekulargewicht |
287.74 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C15H14ClN3O/c16-12-6-4-11(5-7-12)14-18-13(10-17)15(20-14)19-8-2-1-3-9-19/h4-7H,1-3,8-9H2 |
InChI-Schlüssel |
WQKOIGIXISYXPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)Cl)C#N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![methyl (1R,10S,12S,13R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-6,17-dioxo-10-(3,4,5-trimethoxy-4,6-dimethyloxan-2-yl)oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B1196800.png)

